3-(1-Nitrocyclopentyl)propionaldehyde

Description

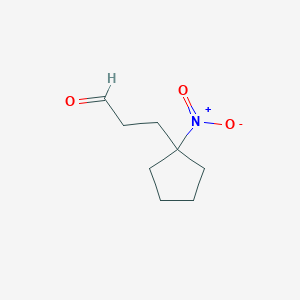

3-(1-Nitrocyclopentyl)propionaldehyde is a nitro-substituted aldehyde characterized by a cyclopentyl ring bearing a nitro group (-NO₂) at the 1-position, attached to a propionaldehyde chain. This structure confers unique reactivity due to the electron-withdrawing nitro group, which enhances electrophilic character at the aldehyde moiety. Notably, nitrocyclopentyl derivatives are often explored in organic synthesis for their utility in cycloadditions, oxidation reactions, and as intermediates in pharmaceutical or agrochemical pathways .

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-(1-nitrocyclopentyl)propanal |

InChI |

InChI=1S/C8H13NO3/c10-7-3-6-8(9(11)12)4-1-2-5-8/h7H,1-6H2 |

InChI Key |

PNSAYTGWJPRUTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CCC=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-tert-Butylbenzyl)propionaldehyde

- Structure : Features a tert-butylbenzyl group attached to the propionaldehyde backbone.

- Reactivity : The bulky tert-butyl group sterically hinders reactions, while the benzyl moiety allows for aromatic interactions.

- Applications : Primarily used in fragrance and polymer industries.

3-(Methylthio)propionaldehyde

- Structure : Contains a methylthio (-SCH₃) group at the 3-position of propionaldehyde.

- Reactivity : The thioether group enhances nucleophilic reactivity, enabling participation in condensations and additions.

- Applications : A key intermediate in agrochemical synthesis (e.g., pesticides) and specialty chemicals. Priced at $56.00 for 5 ml (CAS 3268-49-3) .

3-(1-Nitrocyclopentyl)propionaldehyde (Hypothetical Analysis)

- Structure : The nitrocyclopentyl group introduces steric and electronic effects distinct from tert-butylbenzyl or methylthio substituents.

- Applications : Likely explored in high-energy materials or as a precursor in nitroalkane chemistry, though empirical data are scarce.

- Regulatory Status : Unregulated in current RoHS frameworks, but nitro compounds often face strict safety evaluations .

Comparative Data Table

Research Findings and Key Differences

- Electronic Effects : The nitro group in this compound likely increases electrophilicity compared to the electron-donating methylthio group in 3-(Methylthio)propionaldehyde, altering reaction pathways (e.g., favoring nitro reductions over thioether oxidations) .

- Steric Considerations : The cyclopentyl ring may impose less steric hindrance than the tert-butylbenzyl group, enabling broader substrate compatibility in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.